molecular formula C13H18ClN3O B3034170 3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride CAS No. 1417637-95-6

3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride

Cat. No.: B3034170
CAS No.: 1417637-95-6
M. Wt: 267.75
InChI Key: DNDSRFMZWNJNHA-UHFFFAOYSA-N
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Description

3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride (CAS 1417637-95-6) is a synthetic organic compound featuring an indole ring system, a structure of significant interest in medicinal and bioorganic chemistry. The compound's molecular formula is C13H18ClN3O, with a molecular weight of 267.75 g/mol . Its structure consists of a tryptamine moiety (2-(1H-indol-3-yl)ethylamine) linked via an amide bond to a 3-aminopropanamide chain, which is supplied as its hydrochloride salt to enhance stability and solubility. Indole derivatives are prevalent in biologically active compounds and are a common scaffold in numerous alkaloids and pharmaceuticals . They are known to exhibit a wide range of biological properties, including potential applications as anti-cancer, anti-microbial, and anti-hypertensive agents, making them a vital area of research . The primary amine terminus on the propanamide chain in this molecule offers a reactive handle for further chemical derivatization, allowing researchers to explore its utility as a building block for the synthesis of more complex molecules or as a potential pharmacophore in drug discovery efforts. This product is intended for research applications only and is not intended for human or animal use.

Properties

IUPAC Name

3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.ClH/c14-7-5-13(17)15-8-6-10-9-16-12-4-2-1-3-11(10)12;/h1-4,9,16H,5-8,14H2,(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDSRFMZWNJNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride typically involves the reaction between tryptamine and a suitable acylating agent. One common method is the use of N,N’-dicyclohexylcarbodiimide as a dehydrating reagent to facilitate the coupling between tryptamine and a carboxylic acid derivative . The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The compound can influence signaling pathways and biochemical processes, leading to its observed biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-Amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride
  • Synonyms: Decarboxy carnosine hydrochloride, β-Alanylhistamine dihydrochloride, Alistin .
  • CAS No.: 57022-38-5
  • Molecular Formula : C₈H₁₄N₄O·2HCl
  • Molecular Weight : 255.14 g/mol .

Structural Features :
The compound consists of a propanamide backbone with:

  • An amino group (-NH₂) at the β-position.
  • An indole ring linked via an ethyl group to the amide nitrogen.
  • Hydrochloride salt formation enhances solubility and stability .

Comparison with Structurally Related Compounds

Substituted Propanamide Derivatives with Indole Moieties

Compound Key Structural Differences Molecular Formula Molecular Weight CAS No. Key Applications References
3-Amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride Amino group at β-position; indole-ethylamide C₈H₁₄N₄O·2HCl 255.14 57022-38-5 Antioxidant, surfactant
3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide Chlorine replaces amino group at β-position C₁₃H₁₅ClN₂O 250.73 93187-18-9 Intermediate in NSAID synthesis
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide Carbazole substituent at propanamide α-position C₂₅H₂₃ClN₃O 416.15 Not provided Anti-inflammatory research
Ethyl 2-Amino-3-(1H-indol-3-yl)propanoate hydrochloride Ethyl ester replaces amide; free amino group C₁₃H₁₇ClN₂O₂ 268.75 7479-05-2 Biochemical research (peptide analogs)

Key Observations :

  • Bioactivity: The chlorinated analog (CAS 93187-18-9) lacks the amino group but retains NSAID-related activity, suggesting the amino moiety in the target compound may enhance antioxidant properties .
  • Aromatic Systems : Carbazole-substituted derivatives (e.g., ) exhibit enhanced anti-inflammatory activity due to extended π-conjugation, contrasting with the simpler indole system in the target compound.

Analogs with Heterocyclic Modifications

Compound Key Structural Differences Molecular Formula Molecular Weight CAS No. Key Applications References
N-(2-(1H-Imidazol-5-yl)ethyl)-3-aminopropanamide dihydrochloride Imidazole replaces indole C₈H₁₄N₄O·2HCl 255.14 57022-38-5 Surfactant, histamine receptor studies
N2-(2-(1H-Indol-3-yl)ethyl)-N4-(3-fluorophenyl)triazine-2,4,6-triamine Triazine core with fluorophenyl group C₂₀H₂₁FN₈ 400.43 Not provided 5-HT7 receptor modulation

Key Observations :

  • Triazine Derivatives : These compounds (e.g., ) demonstrate high selectivity for serotonin receptors, highlighting the role of core scaffold flexibility in target specificity.

Research Findings and Data

Physicochemical Properties

  • Solubility: The target compound’s hydrochloride salt improves aqueous solubility (>50 mg/mL) compared to non-ionic analogs (<10 mg/mL) .
  • Spectral Data :
    • ¹H-NMR : δ 3.16 (m, 1H, CH₂), 7.00–7.38 (m, indole protons) .
    • IR : Peaks at 1650 cm⁻¹ (amide C=O) and 3300 cm⁻¹ (N-H stretch) confirm structural integrity .

Biological Activity

3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride is a compound characterized by its indole structure, which is integral to numerous biologically active molecules. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections will delve into its biological activity, mechanisms of action, synthesis methods, and relevant research findings.

The biological activity of 3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride is primarily attributed to its interaction with various molecular targets. The indole moiety facilitates binding to multiple receptors and enzymes, influencing various signaling pathways and biochemical processes. Key mechanisms include:

  • Enzyme Inhibition : Similar to other indole derivatives, this compound may inhibit cyclooxygenase (COX) enzymes, affecting prostaglandin synthesis and exerting anti-inflammatory effects.
  • Cell Signaling Modulation : The compound can alter gene expression and cellular metabolism through interactions with biomolecules .

Research Findings

Recent studies have explored the pharmacological effects of 3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride. Notable findings include:

  • Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against A549 (lung cancer) and Caco-2 (colon cancer) cells with IC50 values indicating effective growth inhibition .
  • Anti-inflammatory Properties : The compound's potential to inhibit COX enzymes suggests it could serve as an anti-inflammatory agent, akin to other known indole derivatives .

Data Table of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AnticancerA549 (Lung Cancer)35.0
AnticancerCaco-2 (Colon Cancer)39.8
Anti-inflammatoryCOX Inhibition-

Synthesis Methods

The synthesis of 3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride typically involves the reaction between tryptamine and an appropriate acylating agent, often facilitated by N,N’-dicyclohexylcarbodiimide as a dehydrating reagent. This method allows for the formation of amide bonds essential for the compound's structure .

Synthesis Procedure

  • Reagents : Tryptamine and a carboxylic acid derivative.
  • Reaction Conditions : The mixture is stirred at room temperature after adding the dehydrating agent.
  • Purification : The product is isolated through filtration and washed with suitable solvents.

Case Study 1: Anticancer Efficacy

A study conducted on various indole derivatives, including 3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride, demonstrated significant cytotoxic effects against several cancer cell lines. The study highlighted that modifications in the indole structure could enhance anticancer activity, suggesting a structure-activity relationship that warrants further investigation .

Case Study 2: Anti-inflammatory Mechanism

Research into the anti-inflammatory effects of indole derivatives revealed that compounds similar to 3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride effectively inhibited COX enzymes in vitro. This inhibition was linked to reduced prostaglandin levels, providing a biochemical basis for their anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride, and how can yield be optimized?

  • Methodology : The compound can be synthesized via coupling reactions using Boc-L-Trp as a starting material. For example, a similar derivative (Compound 18 in ) was synthesized with 61% yield using Boc-L-Trp, benzylamine, cyclopropanecarbaldehyde, and benzyl isocyanate in methanol under controlled conditions. Reaction parameters such as temperature (ambient to 50°C), stoichiometric ratios (1:1.2 for amine:aldehyde), and purification via column chromatography (silica gel, methanol/dichloromethane eluent) are critical for yield optimization.

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Methodology :

  • Spectroscopic Analysis : Use 13C NMR^{13}\text{C NMR} to confirm the presence of indole and amide functional groups. For example, 13C NMR^{13}\text{C NMR} data in resolved peaks at δ 172.5 ppm (amide carbonyl) and δ 110–125 ppm (indole carbons).
  • Mass Spectrometry : High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) provides accurate molecular weight confirmation (e.g., [M+H]+^+ calculated for C14_{14}H19_{19}ClN4_4O: 294.1254) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 280 nm for indole absorption) ensures purity (>95%) .

Q. What are the recommended storage conditions and handling protocols to ensure stability?

  • Methodology : Store at –20°C in airtight, light-protected containers. Use inert gas (e.g., argon) to minimize oxidation. Safety protocols include wearing nitrile gloves, lab coats, and eye protection due to potential skin/eye irritation (H313/H319 hazards) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

  • Methodology :

  • Experimental Determination : Perform shake-flask solubility tests in PBS (pH 7.4), DMSO, and methanol at 25°C. Centrifuge samples (10,000 rpm, 10 min) and quantify supernatant concentration via UV-Vis spectrophotometry (indole ε280_{280} = 5,600 M1^{-1}cm1^{-1}) .
  • Computational Prediction : Use tools like ALOGPS or MarvinSketch to calculate logP values and compare with empirical data .

Q. What strategies improve the compound’s bioavailability in in vivo studies?

  • Methodology :

  • Prodrug Design : Modify the amide group to ester derivatives (e.g., methyl ester) for enhanced membrane permeability, followed by enzymatic hydrolysis in plasma.
  • Nanocarrier Encapsulation : Use liposomal formulations (e.g., DSPC:cholesterol, 60:40 mol%) to increase circulation time. Characterize encapsulation efficiency via dialysis and LC-MS.

Q. How does 3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride interact with formyl-peptide receptors (FPRs), and what experimental models validate this?

  • Methodology :

  • Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) using FPR2 crystal structures (PDB ID: 5KW2) to identify binding poses. Key interactions include hydrogen bonding with Arg84 and hydrophobic contacts with Phe257.
  • In Vitro Assays : Measure agonist activity via calcium flux assays in HEK293 cells transfected with FPR2. Use Fura-2 AM dye and fluorescence plate readers (Ex/Em = 340/510 nm).

Q. What are the common pitfalls in synthesizing indole-containing propanamide derivatives, and how can they be mitigated?

  • Methodology :

  • Side Reactions : Oxidative dimerization of indole rings during coupling. Mitigate by using nitrogen atmospheres and antioxidants (e.g., BHT).
  • Low Coupling Efficiency : Activate carboxylic acids with HATU or EDC/NHS instead of DCC to reduce racemization.

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to assess the compound’s cytotoxicity?

  • Methodology :

  • Cell Lines : Use HEK293 (normal) and HeLa (cancer) cells. Seed 5,000 cells/well in 96-well plates.
  • Dosing : Test 0.1–100 µM concentrations for 48 hours. Include positive controls (e.g., cisplatin).
  • Viability Assay : Use MTT reagent (0.5 mg/mL, 4-hour incubation). Measure absorbance at 570 nm and calculate IC50_{50} via nonlinear regression (GraphPad Prism) .

Q. What statistical approaches are recommended for analyzing discrepancies in receptor binding affinity across studies?

  • Methodology :

  • Meta-Analysis : Pool data from independent studies (e.g., SPR, ITC) using random-effects models. Adjust for batch effects (e.g., ligand purity) via ANOVA.
  • Sensitivity Testing : Repeat assays under standardized conditions (e.g., 25°C, 0.1% DMSO) to isolate confounding variables.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride
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3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride

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